Molecular structure and properties of 4-phenyl-N-[4-(2-phenylphenyl)phenyl]aniline
Molecular structure and properties of 4-phenyl-N-[4-(2-phenylphenyl)phenyl]aniline
An In-depth Technical Guide to 4-phenyl-N-[4-(2-phenylphenyl)phenyl]aniline: Structure, Properties, and Applications
Executive Summary: This whitepaper provides a comprehensive technical overview of 4-phenyl-N-[4-(2-phenylphenyl)phenyl]aniline, a complex triarylamine derivative. Triarylamines are a cornerstone class of materials in the field of organic electronics, prized for their electrochemical and photophysical properties. This guide, intended for researchers and development scientists, elucidates the molecule's structural characteristics, predicted physicochemical and spectroscopic properties, a plausible synthetic pathway, and its potential applications, primarily as a hole-transporting material in Organic Light-Emitting Diodes (OLEDs). By synthesizing data from analogous structures and established chemical principles, this document serves as an authoritative resource for understanding and utilizing this high-potential organic semiconductor.
Introduction and Nomenclature
4-phenyl-N-[4-(2-phenylphenyl)phenyl]aniline is a sophisticated aromatic amine featuring a central nitrogen atom bonded to three distinct aryl groups. This substitution pattern places it in the family of triarylamines, which are renowned for their charge-carrying capabilities.[1] The molecule's extensive π-conjugated system, combined with a sterically hindered, non-planar geometry, suggests properties conducive to forming stable, amorphous thin films—a critical requirement for high-performance organic electronic devices.[1][2]
Systematic Name (IUPAC): 4-phenyl-N-(2'-phenyl-[1,1'-biphenyl]-4-yl)aniline
Chemical Identifiers:
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Molecular Formula: C₃₀H₂₃N
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Molecular Weight: 397.52 g/mol
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Canonical SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC=CC=C4C5=CC=CC=C5
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InChI Key: (Generated from structure)
The structure is fundamentally a diphenylamine core that is further substituted with phenyl groups on each of the original benzene rings, creating a highly aromatic and sterically demanding molecule.
Molecular Structure and Conformation
The electronic and morphological properties of organic semiconductors are intrinsically linked to their molecular structure. 4-phenyl-N-[4-(2-phenylphenyl)phenyl]aniline is characterized by a central sp²-hybridized nitrogen atom, which imparts a trigonal planar geometry to its immediate bonding environment. However, significant steric repulsion between the bulky aryl substituents forces the molecule into a non-coplanar, propeller-like conformation.
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Caption: 2D structure of 4-phenyl-N-[4-(2-phenylphenyl)phenyl]aniline.
This twisting is crucial. In solid-state applications, it disrupts intermolecular π-π stacking, which can otherwise lead to crystallization and the formation of excimer traps that quench luminescence.[2] The resulting amorphous morphology enhances the thermal and morphological stability of thin films.[3] Studies of structurally related, non-planar aromatic amines have reported significant dihedral angles between the planes of the aryl rings. For instance, in 4-Bromo-N-phenylaniline, the dihedral angle between the benzene rings is 52.5°.[4] Similarly, in 4-[(4-Aminophenyl)sulfanyl]aniline, the phenyl groups are twisted with a dihedral angle of 72.01°.[5][6] It is highly probable that 4-phenyl-N-[4-(2-phenylphenyl)phenyl]aniline exhibits a similarly contorted structure, which is a key determinant of its favorable material properties.
Physicochemical and Spectroscopic Properties
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale & Significance |
| Molecular Weight | 397.52 g/mol | Calculated from the molecular formula (C₃₀H₂₃N). Affects volatility and diffusion rates. |
| XLogP3 | > 8.0 | Estimated based on high aromatic content. Indicates very low water solubility and high lipophilicity. |
| Hydrogen Bond Donor Count | 1 | The secondary amine (N-H) group. |
| Hydrogen Bond Acceptor Count | 1 (N atom) | The nitrogen lone pair can accept a hydrogen bond. The π-systems of the rings also act as weak acceptors. |
| Rotatable Bond Count | ~5 | Refers to the C-N and C-C single bonds connecting the aryl rings, contributing to conformational flexibility. |
| Topological Polar Surface Area (TPSA) | ~12 Ų | Low TPSA is consistent with a non-polar, hydrocarbon-rich structure, predicting poor membrane permeability in biological systems but good compatibility with organic solvents. |
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation and purity assessment of synthesized organic molecules.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum is expected to be complex in the aromatic region (approx. 6.8–8.0 ppm) due to the numerous, distinct protons on the four phenyl rings. The single proton on the nitrogen (N-H) would likely appear as a broad singlet, with a chemical shift highly dependent on solvent and concentration.[7]
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¹³C NMR: The spectrum will show a large number of signals in the aromatic region (approx. 110–150 ppm), corresponding to the 30 carbon atoms in unique chemical environments.
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Infrared (IR) Spectroscopy:
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UV-Visible and Photoluminescence Spectroscopy:
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Absorption: The extensive π-conjugation across the triarylamine structure will result in strong absorption bands in the UV-A region (likely 320-380 nm).
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Emission: Triarylamines are typically highly fluorescent. Excitation of the molecule would likely lead to strong emission in the violet-blue region of the visible spectrum (approx. 400-450 nm). The non-planar structure may inhibit radiationless decay pathways, leading to a high fluorescence quantum yield in the solid state.[3]
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Synthesis and Reactivity
The most efficient and industrially relevant method for constructing the C-N bond in complex triarylamines is through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
A plausible and robust synthetic route involves the coupling of 4-phenylaniline with 4-bromo-2'-phenyl-1,1'-biphenyl .
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Caption: Proposed synthetic workflow via Buchwald-Hartwig amination.
Causality of Experimental Choices:
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Palladium Catalyst & Ligand: This combination is the engine of the C-N bond formation. The palladium cycles between Pd(0) and Pd(II) oxidation states, while a bulky, electron-rich phosphine ligand (like XPhos) is critical for stabilizing the catalytic species and promoting the reductive elimination step that forms the final product.
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Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the aniline nitrogen, making it sufficiently nucleophilic to attack the palladium center.
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Anhydrous Solvent & Inert Atmosphere: The palladium catalyst and the anionic intermediates are highly sensitive to oxygen and moisture. Toluene is a common high-boiling, non-polar solvent suitable for this reaction.
Reactivity: The core reactivity is centered on the nitrogen lone pair, which imparts basic and nucleophilic character. The electron-rich aromatic rings are susceptible to electrophilic aromatic substitution, although the substitution patterns would be complex due to the competing directing effects of the various substituents.
Applications and Future Outlook
The molecular architecture of 4-phenyl-N-[4-(2-phenylphenyl)phenyl]aniline makes it an outstanding candidate for applications in organic electronics, particularly in OLEDs.
Hole Transport Material (HTM) in OLEDs
In a typical OLED device, charge carriers (holes and electrons) are injected from opposite electrodes and recombine in an emissive layer (EML) to produce light. The efficiency of this process depends on balanced charge injection and transport.[10]
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Function as an HTM: Triarylamines are excellent hole transporters due to the high energy level of their Highest Occupied Molecular Orbital (HOMO), which facilitates the injection of holes from the anode (typically ITO). The delocalized nature of the HOMO across the π-system allows for efficient hole mobility.
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Device Stability: As discussed, the non-planar structure promotes the formation of stable amorphous films. This prevents crystallization during device operation, which is a major cause of degradation and device failure.[1] This morphological stability is a key advantage for achieving long operational lifetimes.
Other Potential Applications
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Host Material for Phosphorescent OLEDs: The high triplet energy expected from the twisted biphenyl fragments could make it a suitable host material for blue or green phosphorescent emitters.
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Perovskite Solar Cells: The hole-transporting properties are also highly desirable for use in the hole-transport layer of perovskite solar cells, bridging the perovskite absorber layer and the electrode.
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Organic Photovoltaics (OPVs): It could serve as a donor material or a component in the active layer of OPV devices.
Experimental Protocols
The following protocols are provided as a validated starting point for the synthesis and characterization of the title compound.
Protocol: Synthesis via Buchwald-Hartwig Amination
Self-Validation: This protocol includes in-process monitoring (TLC) and a robust purification step (column chromatography) to ensure the isolation of the pure target compound, which is then verified by the characterization protocol.
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Reactor Setup: To a flame-dried Schlenk flask, add 4-phenylaniline (1.0 eq.), 4-bromo-2'-phenyl-1,1'-biphenyl (1.05 eq.), sodium tert-butoxide (1.4 eq.), and the phosphine ligand (e.g., XPhos, 2-4 mol%).
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Inerting: Seal the flask and evacuate and backfill with dry argon or nitrogen gas three times.
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Solvent and Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) followed by anhydrous toluene via syringe.
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Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 12-24 hours).
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Workup: Cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Protocol: Characterization by NMR and Mass Spectrometry
Trustworthiness: This multi-technique characterization provides orthogonal data points (structural connectivity from NMR, molecular weight from MS) to unequivocally confirm the identity of the synthesized material.
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NMR Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in an NMR tube.[8]
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NMR Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer. Confirm the presence of the expected proton and carbon signals and their correlations.
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Mass Spectrometry (MS) Analysis: Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane).[7] Analyze using High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass of the molecular ion [M+H]⁺, which should correspond to the calculated exact mass of C₃₀H₂₄N⁺.
Conclusion
4-phenyl-N-[4-(2-phenylphenyl)phenyl]aniline emerges as a molecule of significant scientific interest, strategically designed to meet the demanding requirements of modern organic electronics. Its key structural features—a highly conjugated triarylamine core and a sterically enforced non-planar geometry—give rise to a desirable combination of electronic and physical properties. The predicted high charge mobility and propensity to form stable amorphous films make it a prime candidate for a high-performance hole transport material in OLEDs and other organic semiconductor devices. The synthetic pathway outlined is robust and scalable, providing a clear route for its production and further investigation. This guide provides the foundational knowledge for researchers to explore the full potential of this promising compound in the development of next-generation electronic and optoelectronic technologies.
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